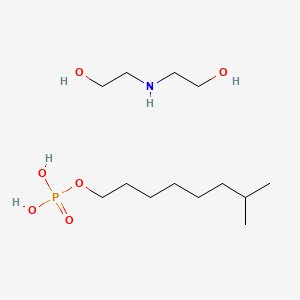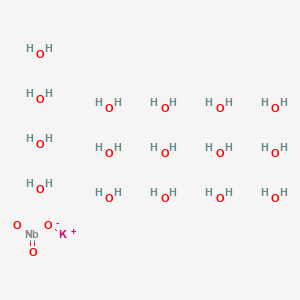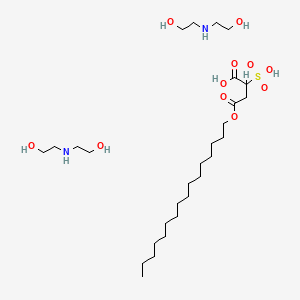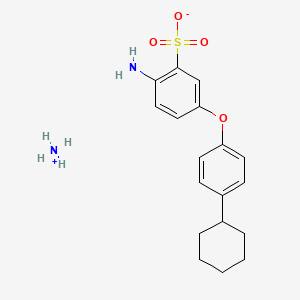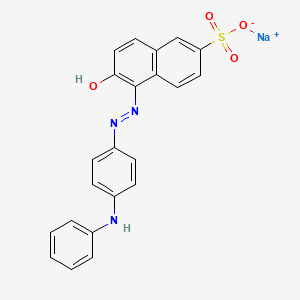
Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-hydroxy-5-((4-(phénylamino)phényl)azo)naphtalène-2-sulfonate de sodium est un composé organique synthétique connu pour ses propriétés de couleur vibrantes. Il est couramment utilisé comme colorant dans diverses applications industrielles en raison de sa stabilité et de sa coloration intense.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-hydroxy-5-((4-(phénylamino)phényl)azo)naphtalène-2-sulfonate de sodium implique généralement les étapes suivantes :
Diazotation : L’aniline est diazotée à l’aide de nitrite de sodium et d’acide chlorhydrique pour former un sel de diazonium.
Réaction de couplage : Le sel de diazonium est ensuite couplé à l’acide 6-hydroxy-2-naphtalènesulfonique en milieu alcalin pour former le composé azoïque.
Neutralisation : Le composé résultant est neutralisé par l’hydroxyde de sodium pour former le sel de sodium.
Méthodes de production industrielle
La production industrielle de ce composé suit des étapes similaires, mais à plus grande échelle, avec un contrôle précis des conditions réactionnelles pour garantir un rendement élevé et une pureté optimale. Le processus implique :
Diazotation à grande échelle : Utilisation d’aniline et de nitrite de sodium de qualité industrielle.
Couplage efficace : Utilisation de réacteurs à écoulement continu pour maintenir des conditions réactionnelles constantes.
Purification : Utilisation de techniques de cristallisation et de filtration pour obtenir le sel de sodium pur.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-hydroxy-5-((4-(phénylamino)phényl)azo)naphtalène-2-sulfonate de sodium subit diverses réactions chimiques, notamment :
Oxydation : Peut être oxydé pour former des dérivés de quinone.
Réduction : La réduction du groupe azoïque peut conduire à la formation des amines correspondantes.
Substitution : Les groupes hydroxyle et sulfonate peuvent participer à des réactions de substitution.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le dithionite de sodium ou le zinc en milieu acide sont utilisés.
Substitution : Les réactions impliquent souvent des nucléophiles comme les alcoolates ou les amines en milieu basique.
Principaux produits
Oxydation : Produit des dérivés de quinone.
Réduction : Donne les amines correspondantes.
Substitution : Forme divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 6-hydroxy-5-((4-(phénylamino)phényl)azo)naphtalène-2-sulfonate de sodium a diverses applications en recherche scientifique :
Chimie : Utilisé comme indicateur de pH et dans la synthèse d’autres composés organiques complexes.
Biologie : Utilisé dans les techniques de coloration pour la microscopie.
Médecine : Étudié pour son utilisation potentielle dans les systèmes de délivrance de médicaments en raison de sa capacité à former des complexes stables avec divers médicaments.
Industrie : Largement utilisé comme colorant dans les industries textiles, papetières et du cuir en raison de sa couleur vibrante et de sa stabilité.
Mécanisme D'action
Le composé exerce ses effets principalement par l’intermédiaire de son groupe azoïque, qui peut participer à diverses réactions de transfert d’électrons. Les cibles moléculaires et les voies impliquées comprennent :
Transfert d’électrons : Le groupe azoïque peut subir des réactions redox réversibles, ce qui le rend utile dans divers processus chimiques.
Formation de complexes : Le groupe sulfonate peut former des complexes stables avec les ions métalliques, ce qui améliore son application en teinture et en coloration.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-acétamido-4-hydroxy-3-((4-((2-(sulfonatooxy)éthyl)sulfonyl)phényl)azo)naphtalène-2-sulfonate de disodium
- 6-amino-4-hydroxy-5-((2-(trifluorométhyl)phényl)azo)naphtalène-2-sulfonate de sodium
Unicité
Le 6-hydroxy-5-((4-(phénylamino)phényl)azo)naphtalène-2-sulfonate de sodium est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques distinctes telles qu’une grande stabilité, une coloration intense et une polyvalence dans diverses réactions chimiques .
Propriétés
Numéro CAS |
82469-77-0 |
|---|---|
Formule moléculaire |
C22H16N3NaO4S |
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
sodium;5-[(4-anilinophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C22H17N3O4S.Na/c26-21-13-6-15-14-19(30(27,28)29)11-12-20(15)22(21)25-24-18-9-7-17(8-10-18)23-16-4-2-1-3-5-16;/h1-14,23,26H,(H,27,28,29);/q;+1/p-1 |
Clé InChI |
JWDMOALIWGTUIL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


